4-(二甲氨基)-N-(5-(呋喃-2-基)-1,3,4-恶二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

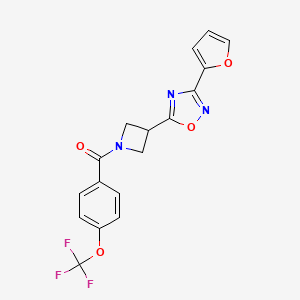

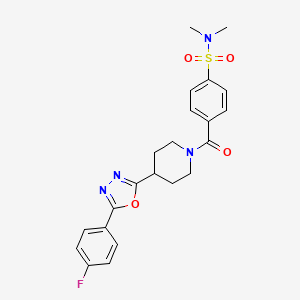

The compound "4-(dimethylamino)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" is a benzamide derivative that is likely to possess interesting chemical and biological properties. Benzamide derivatives are known for their potential biological applications, including their ability to inhibit enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, which are important in various physiological processes . The presence of a furan moiety and an oxadiazole ring in the compound suggests that it may have unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of an appropriate amine with an acid chloride. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared by coupling with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid . Similarly, the synthesis of "4-(dimethylamino)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" would likely involve the formation of an amide bond between the amine group on the oxadiazole ring and the acid chloride of the dimethylamino benzoic acid.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using spectroscopic methods such as infrared spectroscopy, 1H NMR spectroscopy, and mass spectroscopy. In some cases, the structure can be confirmed by single-crystal X-ray diffraction . The presence of the dimethylamino group and the oxadiazole ring in the compound would contribute to its molecular geometry and electronic distribution, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For instance, the amino group can be acylated, or oxidized to azo and nitro groups. The chloromethyl group can react with N- and S-nucleophilic reagents, and the oxadiazole ring can undergo transformations . These reactions can be used to further modify the compound and create derivatives with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the dimethylamino group can affect the compound's basicity, while the oxadiazole ring can confer stability. The compound's reactivity with nucleophiles and electrophiles would be an important aspect of its chemical behavior . Additionally, the biological activity of the compound can be assessed through its interaction with enzymes and other biological molecules .

科学研究应用

合成和化学反应性

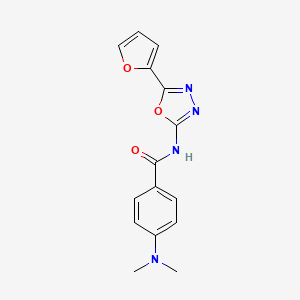

已合成并探索了含有1,3,4-恶二唑环和呋喃单元等元素的化合物,用于各种应用。例如,从L-天冬氨酸制备苄基(3S,4E)-4-[(芳基氨基)亚甲基]-5-氧代四氢呋喃-3-基氨基甲酸酯展示了呋喃和恶二唑衍生物在合成中的多功能性。这些化合物已显示出生成具有不同生物活性的各种产物的潜力 (S. Pirc 等人,2003 年)。

生物和药理活性

1,3,4-恶二唑和呋喃衍生物因其广泛的生物和药理活性而备受关注。例如,已合成含有1,3,4-恶二唑单元的芳香族聚酰胺,显示出良好的热稳定性和溶解性,使其适合于制造在材料科学中具有潜在应用的薄柔性薄膜 (I. Sava 等人,2003 年)。此外,1,3,4-恶二唑的衍生物表现出广泛的生物活性,包括抗菌、抗分枝杆菌、抗肿瘤、抗病毒和抗氧化活性。这突出了它们作为药物开发中的合成子的重要性,其中含有1,3,4-恶二唑环的商品药物的例子展示了强大的抗菌和抗病毒活性 (Ankit Siwach & P. Verma,2020 年)。

材料科学应用

已探索将恶二唑或呋喃单元掺入聚合物和材料中以增强这些材料的性能。已显示出含有恶二唑单元的带有侧基乙酰氧基苯甲酰胺基团的芳香族聚酰胺形成具有良好机械强度和热稳定性的薄膜,表明它们在高性能材料应用中的实用性 (I. Sava 等人,2003 年)。

属性

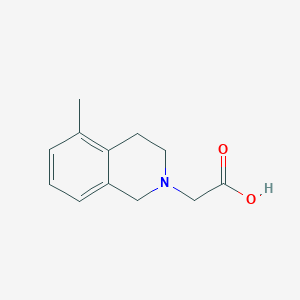

IUPAC Name |

4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-19(2)11-7-5-10(6-8-11)13(20)16-15-18-17-14(22-15)12-4-3-9-21-12/h3-9H,1-2H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCFZCFLGARJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2507619.png)

![3-(1-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2507624.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-phenoxybenzamide](/img/structure/B2507627.png)

![N1-cycloheptyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2507634.png)

![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)

![4,4,5,5-Tetramethyl-2-[(E)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B2507639.png)